

2-Amino-4-bromo-3-fluorobenzoic acid CAS number 1416013-62-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

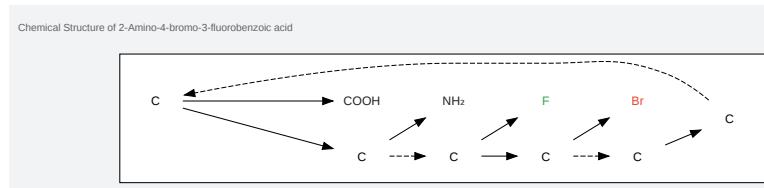
Compound Name: 2-Amino-4-bromo-3-fluorobenzoic acid

Cat. No.: B1380586

[Get Quote](#)

Authored by: A Senior Application Scientist Foreword

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Substituted aminobenzoic acids, in particular, serve as versatile building blocks, offering a unique combination of functionalities that can be elaborated into complex, biologically active molecules. This guide provides an in-depth technical overview of **2-Amino-4-bromo-3-fluorobenzoic acid** (CAS No. 1416013-62-1), a halogenated anthranilic acid derivative of increasing interest.


This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties and methods to provide a deeper understanding of the causality behind experimental choices, the rationale for its application, and the critical data necessary for its effective utilization in a research and development setting.

Molecular Overview and Physicochemical Properties

2-Amino-4-bromo-3-fluorobenzoic acid is an aromatic carboxylic acid characterized by a dense arrangement of functional groups: an amino group, a carboxylic acid, and two different halogen atoms (bromine and fluorine) on the benzene ring. This unique substitution pattern imparts specific steric and electronic properties that make it a valuable intermediate in organic

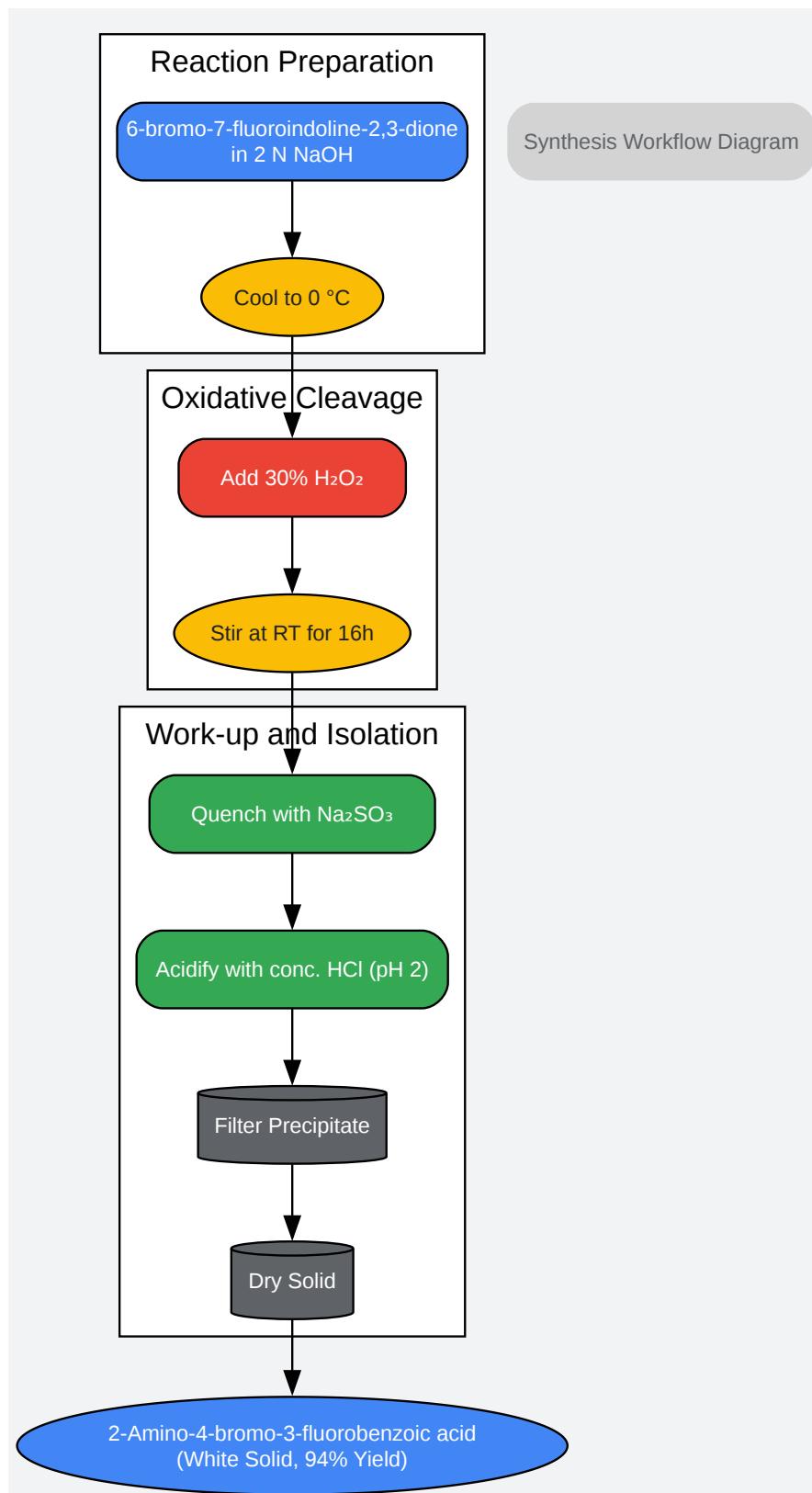
synthesis.^[1] The presence of both electron-donating (amino) and electron-withdrawing (fluoro, bromo, carboxyl) groups creates a nuanced reactivity profile.

Chemical Structure

[Click to download full resolution via product page](#)

Caption: Chemical Structure of **2-Amino-4-bromo-3-fluorobenzoic acid**

Physicochemical Data Summary


The following table summarizes the key physicochemical properties of **2-Amino-4-bromo-3-fluorobenzoic acid**. This data is essential for reaction planning, solubility testing, and analytical method development.

Property	Value	Source
CAS Number	1416013-62-1	[2]
Molecular Formula	C ₇ H ₅ BrFNO ₂	[2] [3]
Molecular Weight	234.02 g/mol	[2] [3]
IUPAC Name	2-amino-4-bromo-3-fluorobenzoic acid	[3]
Appearance	White to off-white solid/powder	[1] [2]
SMILES	C1=CC(=C(C(=C1C(=O)O)N)F)Br	[3]
InChIKey	SFRJQFICUQFDU-UHFFFAOYSA-N	[3]

Synthesis and Purification: A Validated Protocol

The synthesis of **2-Amino-4-bromo-3-fluorobenzoic acid** is reliably achieved through the oxidative cleavage of a corresponding isatin derivative. This method is advantageous due to its high yield and the relative accessibility of the starting material.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis Workflow Diagram

Detailed Experimental Protocol

This protocol is based on a reported synthesis with a high yield of 94%.[\[2\]](#)[\[4\]](#)

Starting Material: 6-bromo-7-fluoroindoline-2,3-dione (Isatin derivative) Key Reagents: Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), Sodium Sulfite (Na₂SO₃), Hydrochloric Acid (HCl)

Step-by-Step Procedure:

- **Dissolution and Cooling:** In a suitable reaction vessel, dissolve 18.9 g (77.5 mmol) of 6-bromo-7-fluoroindoline-2,3-dione in 350 mL of 2 N NaOH.[\[2\]](#) The use of a strong base like NaOH is critical to deprotonate the isatin, forming the corresponding sodium salt which is soluble and susceptible to nucleophilic attack. Cool the resulting mixture to 0 °C in an ice bath. This low temperature is essential to control the exothermic reaction with hydrogen peroxide and prevent unwanted side reactions.
- **Oxidative Cleavage:** Slowly add 40 mL of 30% hydrogen peroxide (H₂O₂) to the cooled mixture.[\[2\]](#) H₂O₂ acts as the oxidizing agent, attacking the carbonyl groups of the isatin ring, leading to its cleavage and the formation of the carboxylate.
- **Reaction Progression:** Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.[\[2\]](#)[\[4\]](#) This extended reaction time ensures the complete conversion of the starting material.
- **Quenching:** After 16 hours, carefully quench the reaction by adding a solution of sodium sulfite (Na₂SO₃). This step is crucial for safety and purity, as Na₂SO₃ reduces any unreacted hydrogen peroxide, preventing potential hazards during the subsequent acidification step.
- **Acidification and Precipitation:** Acidify the mixture with concentrated HCl until the pH reaches approximately 2.[\[2\]](#)[\[4\]](#) This protonates the carboxylate intermediate, causing the desired **2-Amino-4-bromo-3-fluorobenzoic acid**, which is sparingly soluble in acidic aqueous media, to precipitate out of the solution.
- **Isolation and Drying:** Collect the resulting white precipitate by filtration. Wash the solid with cold water to remove any residual salts. Dry the collected solid under vacuum to afford the final product (17 g, 94% yield).[\[2\]](#)

Applications in Research and Drug Development

The true value of **2-Amino-4-bromo-3-fluorobenzoic acid** lies in its role as a versatile building block for more complex molecules, particularly in the pharmaceutical industry.[5][6]

Intermediate for Anticancer Agents

This compound is a key precursor in the synthesis of quinazoline derivatives.[4][5] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly tyrosine kinase inhibitors used in oncology. The amino and carboxylic acid groups of **2-Amino-4-bromo-3-fluorobenzoic acid** provide the necessary handles to construct the quinazoline ring system, while the bromo and fluoro substituents can be used to modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. For instance, it has been used in the preparation of quinazoline compounds investigated as KRAS modulators and antitumor agents.[4]

Precursor for β -Lactamase Inhibitors

2-Amino-4-bromo-3-fluorobenzoic acid is also utilized as an important intermediate in the synthesis of novel β -lactamase inhibitors.[4] These drugs are crucial in combating antibiotic resistance by protecting β -lactam antibiotics from degradation by bacterial enzymes.

Role of Halogenation in Drug Design

The incorporation of fluorine and bromine atoms is a common strategy in modern drug design.

- Fluorine: Can enhance metabolic stability, increase binding affinity, and alter the pKa of nearby functional groups.[7]
- Bromine: Can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for screening.[8][9]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-Amino-4-bromo-3-fluorobenzoic acid**.

GHS Hazard Classification

Based on available data, the compound presents the following hazards:

- H315: Causes skin irritation.[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)
- It may also be harmful if swallowed, in contact with skin, or if inhaled.[\[3\]](#)

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[10\]](#)[\[11\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place.[\[10\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[\[10\]](#)

Conclusion

2-Amino-4-bromo-3-fluorobenzoic acid is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis provides a reliable source of this key building block, and its unique combination of functional groups offers a versatile platform for the creation of novel therapeutic agents. As research into targeted therapies for cancer and infectious diseases continues to grow, the importance of strategically designed precursors like this one will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1416013-62-1: 2-Amino-4-bromo-3-fluorobenzoic acid [cymitquimica.com]
- 2. 2-Amino-4-bromo-3-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Amino-4-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-bromo-3-fluorobenzoic acid | 1416013-62-1 [chemicalbook.com]
- 5. nbino.com [nbino.com]
- 6. nbino.com [nbino.com]
- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid [smolecule.com]
- 9. 3-Amino-5-bromo-4-fluorobenzoic acid | 1290117-11-1 | BenchChem [benchchem.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [2-Amino-4-bromo-3-fluorobenzoic acid CAS number 1416013-62-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1380586#2-amino-4-bromo-3-fluorobenzoic-acid-cas-number-1416013-62-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com